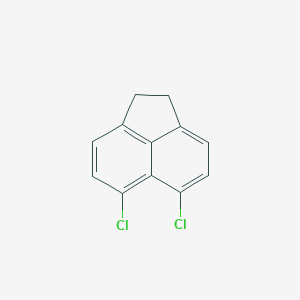

5,6-Dichloroacenaphthene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTNONSQLWTQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194923 | |

| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-97-3 | |

| Record name | 5,6-Dichloroacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloro-1,2-dihydroacenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-dichloro-1,2-dihydroacenaphthylene: Nomenclature, Synthesis, and Potential Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dichloro-1,2-dihydroacenaphthylene, a halogenated polycyclic aromatic hydrocarbon. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the broader class of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) to offer valuable insights for research and development.

Chemical Identity and Nomenclature

The precise identification and naming of a compound are fundamental for any scientific investigation. The structure is based on the acenaphthene core, which is a naphthalene molecule with an ethylene bridge connecting positions 1 and 8.

IUPAC Name: 5,6-dichloro-1,2-dihydroacenaphthylene

The name is derived systematically. "Acenaphthylene" refers to the fully unsaturated polycyclic system. The "1,2-dihydro" prefix indicates the saturation of the ethylene bridge. Finally, "5,6-dichloro" specifies the positions of the two chlorine atoms on the aromatic naphthalene ring system.

Synonyms:

-

5,6-dichloroacenaphthene

It is important to note that while "acenaphthene" is a common name, the preferred IUPAC name for the parent hydrocarbon is 1,2-dihydroacenaphthylene.

Molecular Structure:

Caption: Molecular structure of 5,6-dichloro-1,2-dihydroacenaphthylene.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale for Prediction |

| Molecular Formula | C₁₂H₈Cl₂ | Based on the molecular structure. |

| Molecular Weight | 223.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | By analogy to acenaphthene and its halogenated derivatives. |

| Melting Point (°C) | > 100 °C | Expected to be higher than acenaphthene (93-95 °C) due to increased molecular weight and intermolecular forces. |

| Boiling Point (°C) | > 280 °C | Expected to be significantly higher than acenaphthene (279 °C) due to the addition of chlorine atoms. |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., benzene, chloroform). | Consistent with the hydrophobic nature of polycyclic aromatic hydrocarbons. |

Synthesis of 5,6-dichloro-1,2-dihydroacenaphthylene: A Representative Protocol

While a 1954 publication by Gotoh and Nagai describes the synthesis of "this compound," the detailed experimental procedure is not widely accessible. Therefore, a plausible and representative synthesis method is proposed here, based on the direct chlorination of acenaphthene. This approach is a common strategy for the halogenation of polycyclic aromatic hydrocarbons.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 5,6-dichloro-1,2-dihydroacenaphthylene.

Step-by-Step Experimental Protocol (Representative)

Objective: To synthesize 5,6-dichloro-1,2-dihydroacenaphthylene via direct chlorination of acenaphthene.

Materials:

-

Acenaphthene (1,2-dihydroacenaphthylene)

-

Anhydrous Iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst

-

Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

-

Anhydrous, non-polar solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane, CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or another suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve acenaphthene in the chosen anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride to the solution.

-

Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, so cooling with an ice bath may be necessary to maintain a moderate temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a 5% sodium bicarbonate solution to neutralize any remaining acid and unreacted chlorine.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, which will likely be a mixture of chlorinated isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity and Relevance in Drug Development

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are a class of compounds that have garnered significant interest due to their biological activities, which can be both toxicological and potentially therapeutic.[1][2] Their relevance to drug development often stems from their ability to interact with specific cellular receptors and signaling pathways.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

A primary mechanism of action for many Cl-PAHs is their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][3] The activation of AhR can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of xenobiotics.[1]

The structure-activity relationship of Cl-PAHs suggests that the number and position of chlorine atoms can significantly influence their affinity for the AhR.[1] Some studies have indicated that certain Cl-PAHs exhibit higher AhR activity than their parent compounds.[2] This modulation of the AhR pathway is a critical area of research in toxicology and drug discovery, as AhR signaling is implicated in immune responses, cell proliferation, and differentiation.

Caption: Simplified signaling pathway of Aryl Hydrocarbon Receptor (AhR) activation by a Cl-PAH.

Implications for Drug Discovery

The ability of compounds like 5,6-dichloro-1,2-dihydroacenaphthylene to act as AhR modulators presents several avenues for drug discovery:

-

Oncology: The AhR pathway is dysregulated in several cancers. Molecules that can selectively modulate AhR activity could have therapeutic potential.

-

Immunology: AhR plays a role in immune regulation. Designing ligands that can fine-tune immune responses via AhR is an active area of research.

-

Dermatology: AhR is expressed in the skin and is involved in maintaining skin homeostasis. Topical AhR modulators are being explored for various skin conditions.

However, it is crucial to consider the potential for "dioxin-like" toxicity, which is also mediated by AhR activation.[3] Therefore, a key challenge in developing AhR-targeting drugs is to achieve selective modulation of the pathway to elicit a therapeutic effect without causing significant toxicity.

Conclusion

5,6-dichloro-1,2-dihydroacenaphthylene is a chlorinated polycyclic aromatic hydrocarbon with a well-defined chemical structure and nomenclature. While specific experimental data for this compound are sparse, a comprehensive understanding can be built by examining its parent compound, acenaphthene, and the broader class of Cl-PAHs. The proposed synthesis provides a viable route for its preparation, and its potential to interact with the Aryl Hydrocarbon Receptor suggests that it and similar molecules could be of interest in the field of drug development, particularly for therapeutic areas where AhR modulation is a target. Further research is needed to isolate or synthesize this compound and to characterize its physicochemical properties and biological activity to fully elucidate its potential.

References

- Oura, K., et al. (2007). Aryl hydrocarbon receptor-mediated effects of chlorinated polycyclic aromatic hydrocarbons. Toxicological Sciences, 99(2), 479-488.

- Ohura, T., et al. (2007). Environmental behavior, sources, and effects of chlorinated polycyclic aromatic hydrocarbons. TSW Environment, 2, 665-676.

-

Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]

- El-Serafy, A. M., et al. (2007). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 12(1), 155-188.

Sources

Spectroscopic Fingerprinting of 5,6-Dichloroacenaphthene: A Technical Guide

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, unambiguous structural elucidation is paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture of a compound, revealing the connectivity of atoms and the nature of their chemical bonds. For a molecule like 5,6-dichloroacenaphthene, the precise location of the chlorine atoms on the acenaphthene scaffold significantly influences its electronic properties, reactivity, and potential biological activity. Therefore, a thorough understanding of its spectroscopic signature is crucial for confirming its identity, assessing its purity, and predicting its behavior in various chemical and biological systems.

This guide will systematically deconstruct the predicted spectroscopic data for this compound, offering a detailed rationale for the anticipated spectral features. By grounding these predictions in the established principles of each technique and drawing parallels with the known spectra of acenaphthene, we aim to provide a robust framework for the characterization of this and similar halogenated polycyclic aromatic hydrocarbons.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectroscopic data, the atomic numbering convention for this compound is presented below. This numbering will be used consistently throughout the guide for the assignment of NMR signals.

Caption: Structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift (to higher ppm values) and electron-donating groups causing an upfield shift.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-2 | ~3.5 | s | - |

| H-3, H-8 | ~7.6 | d | ~7.5 |

| H-4, H-7 | ~7.4 | d | ~7.5 |

Interpretation and Rationale

The ¹H NMR spectrum of the parent acenaphthene shows a singlet for the four aliphatic protons (H-1 and H-2) at approximately 3.39 ppm and a complex multiplet for the six aromatic protons between 7.25 and 7.59 ppm.[1][2]

For this compound, we predict the following:

-

Aliphatic Protons (H-1, H-2): The four protons of the ethylene bridge are chemically equivalent and are expected to appear as a single sharp singlet. The introduction of the electronegative chlorine atoms at the 5 and 6 positions will have a minor deshielding effect on these protons through space, leading to a slight downfield shift compared to acenaphthene, predicted to be around 3.5 ppm .

-

Aromatic Protons (H-3, H-4, H-7, H-8): The substitution of hydrogens at positions 5 and 6 with chlorine atoms simplifies the aromatic region of the spectrum.

-

H-3 and H-8: These protons are in a peri position relative to the ethylene bridge and are ortho to a chlorinated carbon. The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate at a downfield position, predicted to be around 7.6 ppm . They will appear as doublets due to coupling with their respective ortho protons (H-4 and H-7).

-

H-4 and H-7: These protons are ortho to H-3 and H-8, respectively. They are expected to be slightly less deshielded than H-3 and H-8 and are predicted to resonate around 7.4 ppm . They will also appear as doublets due to coupling with H-3 and H-8.

-

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to encompass the expected range of chemical shifts (typically 0-10 ppm for organic molecules).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. The chemical shift is influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | ~30 |

| C-3, C-8 | ~121 |

| C-4, C-7 | ~128 |

| C-5, C-6 | ~132 |

| C-2a, C-8a | ~140 |

| C-5a, C-12 | ~145 |

Interpretation and Rationale

The ¹³C NMR spectrum of acenaphthene displays signals for the aliphatic carbons around 30.3 ppm and for the aromatic carbons in the range of 119-146 ppm.[1] For this compound, the following predictions are made:

-

Aliphatic Carbons (C-1, C-2): These sp³ hybridized carbons are expected to have a chemical shift similar to that in acenaphthene, around 30 ppm .

-

Aromatic Carbons:

-

C-5 and C-6: These carbons are directly bonded to the electronegative chlorine atoms. This will cause a significant downfield shift due to the inductive effect, and their signals are predicted to be around 132 ppm .

-

C-3, C-4, C-7, C-8: These carbons are part of the naphthalene ring system. Their chemical shifts will be influenced by their position relative to the chloro substituents. C-3 and C-8 are expected to be slightly shielded compared to their counterparts in acenaphthene due to the para-like effect of the chlorine atoms, while C-4 and C-7 will be less affected. We predict C-3 and C-8 to be around 121 ppm and C-4 and C-7 around 128 ppm .

-

Quaternary Carbons (C-2a, C-5a, C-8a, C-12): These carbons are part of the fused ring system. Their chemical shifts are generally downfield. The presence of the chlorine atoms is expected to have a smaller effect on these carbons compared to the directly substituted ones. Predicted shifts are around 140 ppm for C-2a and C-8a, and 145 ppm for C-5a and C-12.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is advantageous.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| 850-550 | C-Cl stretch | Strong |

Interpretation and Rationale

The IR spectrum of acenaphthene shows characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.[5][6][7] For this compound, we anticipate:

-

C-H Stretching:

-

Aromatic C-H: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H: Medium intensity bands are predicted in the 2950-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethylene bridge.

-

-

C=C Stretching: Medium to strong absorptions in the 1600-1450 cm⁻¹ range are expected due to the carbon-carbon double bond stretching within the aromatic naphthalene core.

-

C-Cl Stretching: A strong absorption band is predicted in the 850-550 cm⁻¹ region, which is characteristic of the C-Cl stretching vibration in chloroaromatic compounds. The exact position will depend on the overall molecular structure.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Ion | Comments |

| 222, 224, 226 | [M]⁺ | Molecular ion peak cluster, characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| 187, 189 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 152 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

Interpretation and Rationale

The mass spectrum of acenaphthene shows a prominent molecular ion peak at m/z 154.[8][9] For this compound, the molecular weight is 222.19 g/mol .

-

Molecular Ion Peak ([M]⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will have three peaks:

-

m/z 222: Corresponding to the molecule with two ³⁵Cl atoms.

-

m/z 224: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

-

m/z 226: Corresponding to the molecule with two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1 .

-

-

Fragmentation Pattern: Aromatic systems are relatively stable, so the molecular ion peak is expected to be quite intense. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom.

-

[M-Cl]⁺: Loss of a single chlorine atom would result in a fragment ion cluster at m/z 187 and 189 .

-

[M-2Cl]⁺: Subsequent loss of the second chlorine atom would lead to a fragment ion at m/z 152 , corresponding to the acenaphthyne radical cation.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass analyzer scans a range of m/z values to detect the ions and their relative abundances, generating the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, a comprehensive and reliable prediction of its NMR, IR, and mass spectra can be achieved through the application of fundamental spectroscopic principles and comparison with the parent acenaphthene molecule. This technical guide provides a detailed interpretation of the expected spectral features, which can serve as a valuable reference for scientists working on the synthesis and characterization of this compound and its derivatives. The outlined experimental protocols offer standardized methods for obtaining high-quality spectroscopic data, which is essential for rigorous scientific investigation.

References

-

Lemmens, A., et al. (2021). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Acenaphthene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Acenaphthylene. PubChem. Retrieved from [Link]

-

Guo, X., et al. (2020). MS spectra of A, naphthalene; B, acenaphthylene; C, acenaphthene; and D, fluorene spiked at a concentration of 1 mg/L. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Acenaphthene: Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Acenaphthene: IR Spectrum. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Acenaphthene: Gas Phase Spectrum. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Acenaphthene: Infrared Spectrum. NIST WebBook. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Restek Corporation (n.d.). Acenaphthene. EZGC Method Translator. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acenaphthene(83-32-9) 1H NMR [m.chemicalbook.com]

- 3. Acenaphthylene(208-96-8) 1H NMR spectrum [chemicalbook.com]

- 4. Acenaphthene-d10 | C12H10 | CID 177559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acenaphthene [webbook.nist.gov]

- 6. Acenaphthene(83-32-9) IR Spectrum [chemicalbook.com]

- 7. Acenaphthene [webbook.nist.gov]

- 8. Acenaphthene [webbook.nist.gov]

- 9. ez.restek.com [ez.restek.com]

Solubility and stability of 5,6-Dichloroacenaphthene in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 5,6-Dichloroacenaphthene for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Navigating the Data Gap for this compound

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. For this compound, a halogenated polycyclic aromatic hydrocarbon, a comprehensive public-domain dataset on its solubility and stability in common laboratory solvents is notably scarce. This guide, therefore, takes a proactive approach. Instead of merely reporting non-existent data, we will equip you, the researcher, with the foundational knowledge and detailed experimental frameworks necessary to determine these critical parameters in your own laboratory setting.

This document is structured to provide a predictive overview of this compound's behavior based on its chemical structure, followed by robust, step-by-step protocols for the systematic evaluation of its solubility and stability. Our goal is to empower your research through a blend of theoretical understanding and practical, field-proven methodologies.

Predicted Physicochemical Profile of this compound

The molecular structure of this compound—a rigid, planar acenaphthene core with two chlorine atoms—provides significant insight into its likely solubility and stability characteristics.

-

The Acenaphthene Core: This polycyclic aromatic system is inherently nonpolar and hydrophobic.

-

Dichloro-Substitution: The two chlorine atoms are electron-withdrawing and increase the molecule's polarity and molecular weight compared to the parent acenaphthene. However, the overall character of the molecule remains predominantly nonpolar.

Based on this structure, we can predict the following:

-

Solubility: this compound is expected to exhibit poor solubility in polar, protic solvents like water and lower-chain alcohols (e.g., methanol, ethanol). Conversely, it is predicted to be more soluble in nonpolar and moderately polar aprotic solvents.

-

Stability: As a polycyclic aromatic hydrocarbon, the core ring system is relatively stable. However, the carbon-chlorine bonds can be susceptible to degradation under certain conditions, such as exposure to strong nucleophiles, high temperatures, or UV light.

The following table outlines the predicted solubility profile and potential stability concerns for this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Potential Stability Concerns |

| Water | Polar Protic | Very Low | Generally stable, but potential for slow hydrolysis under extreme pH and temperature. |

| Methanol | Polar Protic | Low | Generally stable. |

| Ethanol | Polar Protic | Low to Moderate | Generally stable. |

| Acetone | Polar Aprotic | Moderate | Potential for photochemical degradation if exposed to UV light. |

| Acetonitrile | Polar Aprotic | Moderate | Generally stable. |

| Dichloromethane | Chlorinated | High | Generally stable, but monitor for photodegradation. |

| Chloroform | Chlorinated | High | Generally stable, but monitor for photodegradation. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Peroxide formation in aged THF can be a reactivity concern. |

| Toluene | Nonpolar Aromatic | High | Generally stable. |

| Hexane | Nonpolar Aliphatic | Low to Moderate | Generally stable. |

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial for applications ranging from reaction chemistry to formulation development. The following protocols outline both qualitative and quantitative methods.

2.1. Qualitative "Solubility by Eye" Method

This rapid assessment provides a preliminary understanding of solubility in various solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clear glass vials.

-

Solvent Addition: To each vial, add a different solvent dropwise, starting with 0.1 mL.

-

Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for undissolved solid against a dark background.

-

Categorization: Classify the solubility based on the amount of solvent required to fully dissolve the compound:

-

Very Soluble: < 1 mL

-

Soluble: 1-3 mL

-

Sparingly Soluble: 3-10 mL

-

Insoluble: > 10 mL

-

2.2. Quantitative Isothermal Shake-Flask Method

This is the gold-standard method for accurately determining equilibrium solubility.

Protocol:

-

Supersaturated Solution Preparation: In a series of sealed, temperature-controlled flasks (one for each solvent), add an excess amount of this compound to a known volume of the solvent. The excess solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Caption: Isothermal Shake-Flask Solubility Workflow.

Experimental Determination of Stability

Assessing the stability of this compound under various stress conditions is critical for predicting its shelf-life and identifying potential degradation pathways.

3.1. Forced Degradation (Stress Testing) Protocol

This protocol exposes a solution of this compound to a range of harsh conditions to accelerate degradation.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acidic Hydrolysis: Add an equal volume of 1N HCl.

-

Basic Hydrolysis: Add an equal volume of 1N NaOH.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

-

Thermal Stress: Heat the solution at a controlled temperature (e.g., 60 °C).

-

Photolytic Stress: Expose the solution to a controlled light source (e.g., a photostability chamber with a defined UV and visible light output).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each stress condition.

-

Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and quantify any degradation products.

-

For significant degradants, further characterization by mass spectrometry (LC-MS) may be necessary to elucidate their structures.

-

Caption: Forced Degradation (Stress Testing) Workflow.

Practical Implications and Recommendations

-

For Synthetic Chemists: When planning reactions, prioritize solvents in which this compound exhibits high solubility, such as dichloromethane, chloroform, or THF, to ensure homogeneous reaction conditions. Be mindful of potential photodegradation if reactions are run in clear glass vessels under ambient light for extended periods.

-

For Analytical Scientists: The development of a robust, stability-indicating HPLC method is the cornerstone of accurate solubility and stability assessments. A gradient elution method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

For Formulation Scientists: The poor aqueous solubility of this compound will likely necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or complexing agents, for any potential in vitro or in vivo applications. The stability data will be critical in selecting compatible excipients.

References

As this guide focuses on providing methodologies due to the lack of specific published data for this compound, the references below provide authoritative guidance on the principles and practices of solubility and stability testing.

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

"Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao. CRC Press. [Link]

- "Pharmaceutical Stress Testing: Predicting Drug Degradation" by Steven W. Baertschi, Karen M. Alsante, and Robert A. Reed. CRC Press. [https://www.crcpress.com/Pharmaceutical-Stress-Testing-Predicting-Drug-Degradation-Second-Edition/Baertschi-Alsante-Reed/p/book/978143980 Stress-Testing-Predicting-Drug-Degradation/Baertschi-Alsante-Reed/p/book/978143980)

An In-depth Technical Guide to the Health and Safety for Handling 5,6-Dichloroacenaphthene

Introduction

5,6-Dichloroacenaphthene is a chlorinated polycyclic aromatic hydrocarbon (PAH). While specific toxicological data for this compound is not widely available, its structural similarity to acenaphthene and other chlorinated hydrocarbons necessitates a cautious and well-documented approach to its handling in a laboratory setting.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards and best practices for the safe handling, storage, and disposal of this compound. The protocols and recommendations outlined herein are based on the known properties of related compounds and established principles of laboratory safety.[2][3]

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice.[4] Given the limited specific data for this compound, a conservative approach to hazard identification is warranted, assuming it may possess hazards similar to or greater than its parent compound, acenaphthene, and other chlorinated hydrocarbons.

Inferred Toxicological Profile

The toxicity of acenaphthene itself is a subject of ongoing research, with studies indicating potential for liver effects and classification as "Not Classifiable as to Human Carcinogenicity" (Group D) by the U.S. EPA.[5] However, the introduction of chlorine atoms to an aromatic structure can significantly alter its toxicological profile. Chlorinated hydrocarbons are known neurotoxins and can cause liver and kidney damage.[6] Chronic exposure to some chlorinated compounds has been linked to an increased risk of cancer.[1][7] Therefore, this compound should be handled as a substance with potential acute and chronic health effects.

Potential Routes of Exposure:

-

Inhalation: Dust or aerosols can be inhaled, leading to respiratory irritation and systemic toxicity.[8]

-

Dermal Contact: The compound may be absorbed through the skin, causing local irritation or systemic effects.[8]

-

Ingestion: Accidental ingestion of the compound can lead to gastrointestinal irritation and systemic poisoning.[8]

-

Ocular Exposure: Contact with the eyes can cause serious irritation.[8]

Physical and Chemical Hazards

While specific physical and chemical property data for this compound is limited, related compounds can provide some insight. Like many organic solids, it is expected to be combustible and may produce hazardous decomposition products upon heating, including hydrogen chloride and other toxic fumes.[9][10]

| Property | Inferred Value/Characteristic | Source/Rationale |

| Appearance | Likely a solid crystalline substance. | Based on related dichloro-aromatic compounds.[9] |

| Molecular Weight | 223.10 g/mol | Calculated |

| Boiling Point | High, likely >280 °C | Acenaphthene's boiling point is ~279 °C.[5] |

| Melting Point | Expected to be a solid at room temperature. | Acenaphthene's melting point is 93.4 °C.[5] |

| Solubility | Poorly soluble in water, likely soluble in organic solvents. | Common characteristic of PAHs and their derivatives.[5] |

| Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, and potentially polychlorinated dibenzodioxins and dibenzofurans upon incomplete combustion. | A known risk for chlorinated organic compounds. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards.

Caption: Hierarchy of controls for managing exposure risks.

Recommended Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[11]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses.[12] | Protects against splashes, dust, and aerosols. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[12] Aromatic and halogenated hydrocarbons can degrade some glove materials; double-gloving may be appropriate for extended handling.[13] | Prevents dermal absorption and irritation. |

| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be considered for procedures with a high risk of splashing.[11] | Protects the skin from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with particulate filters (e.g., N95, P100) may be required when handling powders outside of a fume hood or when engineering controls are insufficient. For higher-risk procedures, a respirator with organic vapor cartridges may be necessary.[14] | Prevents inhalation of airborne particles and vapors. |

| Footwear | Closed-toe shoes made of a non-porous material.[12] | Protects feet from spills and falling objects. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

General Handling Procedures

-

Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or vapors.[15]

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[16]

-

No Food or Drink: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[16]

-

Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.[17]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2]

-

Incompatibilities: Segregate from strong oxidizing agents, as these can lead to violent reactions. Store away from incompatible materials as identified in the general chemical safety guidelines.

Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate the consequences of an incident.

Spill Response

The appropriate response to a spill depends on its size and location.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. wilcoprime.com [wilcoprime.com]

- 3. Health and Safety Compliance for the Research Laboratory | Lab Manager [labmanager.com]

- 4. acs.org [acs.org]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. Acute and chronic liver toxicity resulting from exposure to chlorinated naphthalenes at a cable manufacturing plant during World War II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

- 12. quora.com [quora.com]

- 13. safety.nmsu.edu [safety.nmsu.edu]

- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 15. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]

- 16. site.unibo.it [site.unibo.it]

- 17. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

Navigating the Procurement of 5,6-Dichloroacenaphthene: A Technical Guide for Researchers

An In-depth Examination of Commercial Suppliers, Purity Grades, and Analytical Considerations for a Key Research Chemical

For scientists and professionals engaged in drug discovery and development, the quality of starting materials is paramount. 5,6-Dichloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon, serves as a critical building block in the synthesis of various novel compounds. This technical guide provides a comprehensive overview of the commercial landscape for this essential chemical, detailing available suppliers, typical purity grades, and the analytical methodologies crucial for its characterization.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 4208-97-3 , is a derivative of acenaphthene, a constituent of coal tar.[1] The introduction of chlorine atoms at the 5 and 6 positions of the acenaphthene core significantly alters its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Its structural motif is of interest in the development of new materials and potential therapeutic agents.

A historical perspective on the synthesis of this compound can be found in a 1954 publication in the Journal of the Society of Chemical Industry, Japan, which details an early synthetic route.[2] Modern synthetic approaches have since been refined to improve yield and purity.

Commercial Availability and Supplier Landscape

The primary identifiable commercial supplier for this compound is Toronto Research Chemicals (TRC) , a well-established provider of complex organic molecules for the biomedical and pharmaceutical research communities.[1] TRC offers this compound, which is also listed on platforms such as Fisher Scientific.[1]

While other major chemical suppliers like Sigma-Aldrich and Santa Cruz Biotechnology are prominent in the research chemical space, their catalogs should be directly consulted for the most current availability of this compound, as online search results did not definitively confirm it as a stock item.

dot

Caption: Procurement workflow for this compound.

Purity Grades and Specifications

For a research chemical intended for drug development, understanding the purity is critical as impurities can lead to unforeseen side reactions and affect the biological activity and safety of the final compounds.

Currently, detailed public information on the specific purity grades of this compound from commercial suppliers is limited. Typically, research chemicals are offered in the following grades:

-

Reagent Grade (>95%): Suitable for general laboratory use and exploratory synthesis.

-

High Purity Grade (>98% or >99%): Recommended for applications where impurity profiles need to be well-controlled, such as in later-stage drug discovery and preclinical development.

To ascertain the precise purity and impurity profile, researchers must request a Certificate of Analysis (CoA) from the supplier for the specific lot they intend to purchase. A CoA provides authenticated data on the purity of the compound as determined by analytical testing, and lists the levels of any detected impurities.

Table 1: Key Specifications for this compound

| Parameter | Specification | Source |

| Chemical Name | This compound | [1] |

| Synonym | 5,6-Dichloro-1,2-dihydroacenaphthylene | [1] |

| CAS Number | 4208-97-3 | [1] |

| Molecular Formula | C₁₂H₈Cl₂ | [1] |

| Molecular Weight | 223.1 g/mol | [1] |

| Appearance | Off-White Solid (Typical) | [3] |

| Storage | Refrigerator | [3] |

Analytical Methodologies for Purity Assessment

The verification of the purity of this compound upon receipt is a crucial step in the quality control process. The most common and effective analytical techniques for this purpose are chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For a compound like this compound, a reverse-phase HPLC method would be appropriate.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common starting point for method development.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Sample Preparation: A dilute solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Analysis: The percentage purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

dot

Caption: Workflow for HPLC-based purity assessment.

Gas Chromatography (GC)

GC is another valuable technique, particularly for assessing the presence of volatile impurities.

Experimental Protocol: GC Purity Analysis

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or intermediate-polarity phase).

-

Carrier Gas: Typically helium or hydrogen.

-

Temperature Program: A programmed temperature ramp to ensure the elution of the target compound and any potential impurities.

-

Sample Preparation: A dilute solution in a volatile organic solvent.

-

Analysis: Purity is determined by the peak area percentage. GC-MS can provide structural information about any detected impurities.

The Impact of Impurities in Drug Development

The presence of impurities in a starting material like this compound can have significant downstream consequences in a drug development program.

-

Process-Related Impurities: These can arise from the synthetic route used to produce the compound and may include unreacted starting materials, by-products, or residual catalysts.

-

Degradation Products: The compound may degrade over time or under certain storage conditions, leading to the formation of new impurities.

These impurities can potentially be "mutagenic" or "genotoxic," meaning they can cause changes in the genetic material of cells. Regulatory agencies such as the FDA and EMA have stringent guidelines on the levels of such impurities in active pharmaceutical ingredients (APIs). Therefore, a thorough understanding and control of the impurity profile of this compound are essential from the early stages of research.

Conclusion and Recommendations

For researchers and drug development professionals, the procurement of this compound requires careful consideration of the supplier and the purity of the material. Toronto Research Chemicals is a key commercial source for this compound. It is imperative to:

-

Verify the CAS Number (4208-97-3) when searching for and ordering the compound.

-

Always request a lot-specific Certificate of Analysis to understand the purity and impurity profile.

-

Perform in-house analytical testing (e.g., by HPLC or GC) to confirm the identity and purity of the received material before use in critical experiments.

By adhering to these principles of due diligence, researchers can ensure the quality and integrity of their starting materials, which is a foundational element for the successful development of new and effective medicines.

References

-

CAS Common Chemistry. (n.d.). CAS Registry. Retrieved January 14, 2026, from [Link]

- Gotoh, N., & Nagai, Y. (1954). Acenaphthene. III. Synthesis of 5, 6-Dichloroacenaphthene. The Journal of the Society of Chemical Industry, Japan.

-

ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved January 14, 2026, from [Link]

Sources

A Theoretical Investigation into the Electronic Landscape of 5,6-Dichloroacenaphthene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 5,6-dichloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon (PAH). As a derivative of acenaphthene, a molecule of significant interest in materials science and organic electronics, understanding the impact of chlorination on its electronic properties is paramount for designing novel functional materials and assessing potential biological interactions.[1] This document outlines a robust computational methodology rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), explaining the causal rationale behind each computational step. It serves as a self-validating protocol for researchers seeking to predict and analyze key electronic characteristics, including frontier molecular orbitals, electrostatic potential, and spectroscopic behavior. The insights derived from these calculations are crucial for predicting reactivity, stability, and the potential application of this compound in advanced technological and pharmaceutical contexts.

Introduction: The Significance of this compound

Acenaphthene, a polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene core fused with an ethylene bridge, presents a rigid and planar scaffold ideal for developing electronically active molecules.[1] The functionalization of this core is a key strategy for tuning its electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2]

The introduction of halogen atoms, specifically chlorine at the 5 and 6 positions, is expected to significantly modulate the electronic landscape of the acenaphthene core. Halogenation can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influence intermolecular interactions (e.g., halogen bonding), and affect the molecule's overall stability and reactivity.[3] From a drug development perspective, understanding the electronic structure is critical, as interactions with biological targets are often governed by electrostatic potential and orbital energies, which can be linked to properties like carcinogenicity in some PAHs.[4][5]

Given the synthetic accessibility of this compound[6], a thorough theoretical understanding of its electronic properties is a necessary precursor to its practical application. This guide details the computational protocols required to build a predictive model of its behavior.

Theoretical and Computational Methodology

The investigation of molecular electronic structure relies on quantum mechanical calculations. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency, making it a standard tool for studying PAHs.[4][7]

Rationale for Method Selection

Expertise in Practice: The choice of a computational method is not arbitrary; it is a deliberate decision based on the system under study.

-

Density Functional Theory (DFT): DFT is chosen over less sophisticated methods for its ability to incorporate electron correlation, which is crucial for accurately describing the π-conjugated systems inherent in PAHs.[4] We will employ a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of Hartree-Fock theory and DFT to provide reliable geometric and electronic data for a wide range of organic molecules.[8][9]

-

Basis Set Selection: The basis set determines the mathematical representation of atomic orbitals. The 6-311+G(d,p) basis set is recommended. The "6-311" signifies a triple-zeta quality, providing flexibility for valence electrons. The "+G" adds diffuse functions, which are essential for accurately describing the electron density far from the nucleus, a key factor in anions and weak interactions. The "(d,p)" polarization functions allow for non-spherical distortion of the electron clouds, which is critical for describing chemical bonds accurately.[9]

-

Time-Dependent DFT (TD-DFT): To investigate the molecule's interaction with light (i.e., its UV-Visible absorption spectrum), TD-DFT is the logical extension of our ground-state DFT calculations. It is a robust method for predicting the energies of electronic excitations.[10][11]

Self-Validating Computational Workflow

The following protocol is designed to be a self-validating system. Each step confirms the success of the previous one, ensuring the final results are derived from a physically realistic molecular state.

Experimental Protocol: Computational Workflow

-

Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization using the selected DFT method (B3LYP/6-311+G(d,p)). This step locates the lowest energy conformation of the molecule on the potential energy surface. The convergence criteria should be set to "tight" to ensure a true minimum is found.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This includes:

-

Molecular Orbitals (HOMO, LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Natural Bond Orbital (NBO) analysis for charge distribution.[8]

-

-

Excited State Calculation: Perform a TD-DFT calculation (e.g., TD-B3LYP/6-311+G(d,p)) to compute the energies and oscillator strengths of the first several singlet electronic transitions, which correspond to the peaks in the UV-Visible spectrum.

-

Data Analysis & Visualization: Analyze the output files to extract energies, orbital shapes, charge distributions, and transition wavelengths. Visualize orbitals and MEP maps.

Caption: A self-validating computational workflow for electronic structure analysis.

Analysis of the Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO, collectively known as the frontier molecular orbitals, are central to a molecule's electronic behavior. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[12] A smaller gap suggests the molecule is more easily excitable and more reactive.[13]

The chlorination at the 5 and 6 positions is expected to lower the energies of both the HOMO and LUMO due to the electron-withdrawing inductive effect of the chlorine atoms. This can enhance the molecule's electron-accepting (n-type) character, a desirable trait for certain organic semiconductors.[14]

Caption: Frontier molecular orbital energy level diagram.

Table 1: Predicted Frontier Orbital Energies

| Property | Symbol | Predicted Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.5 | Chemical reactivity, electronic transitions |

(Note: Values are hypothetical and for illustrative purposes.)

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for predicting how a molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected to be concentrated around the chlorine atoms due to their lone pairs and over the π-system of the aromatic rings.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack.

The MEP map provides a chemically intuitive guide to the molecule's reactive sites, which is particularly useful in the context of drug development for predicting interactions with receptor binding sites.

Predicted Spectroscopic Properties

UV-Visible Absorption Spectrum

TD-DFT calculations allow for the prediction of the UV-Visible absorption spectrum, which arises from electronic transitions from occupied to unoccupied orbitals. For PAHs, the most intense, lower-energy absorptions are typically due to π → π* transitions. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of transition probability) can be directly compared with experimental data to validate the computational model.

Table 2: Predicted Electronic Transitions (TD-DFT)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.45 | HOMO → LUMO |

| S0 → S2 | 310 | 0.20 | HOMO-1 → LUMO |

| S0 → S3 | 285 | 0.65 | HOMO → LUMO+1 |

(Note: Values are hypothetical and for illustrative purposes.)

Implications and Future Directions

The theoretical data generated through this computational protocol provide a deep understanding of this compound's intrinsic electronic properties.

-

For Materials Scientists: The calculated HOMO-LUMO levels and energy gap are direct inputs for designing organic semiconductor devices. A lowered LUMO level could make this molecule a candidate for an n-type material.[1]

-

For Drug Development Professionals: The MEP and charge distribution maps can guide the understanding of how this molecule might dock with biological targets. The electronic properties can also be used in quantitative structure-activity relationship (QSAR) studies to predict potential toxicity or efficacy.[15]

This guide provides the foundational theoretical framework. Subsequent experimental work, including synthesis[6], UV-Vis spectroscopy, and cyclic voltammetry, would be required to validate these theoretical predictions and fully characterize this promising molecule.

Conclusion

The in-depth theoretical analysis of this compound's electronic structure is a critical step towards unlocking its potential. By employing a robust and self-validating computational workflow based on DFT and TD-DFT, researchers can gain predictive insights into its geometry, reactivity, and spectroscopic behavior. This knowledge is essential for guiding the rational design of new materials and for assessing the potential biological activity of halogenated PAHs, ultimately accelerating the discovery and innovation cycle in both materials science and medicinal chemistry.

References

- BenchChem. (2025). An In-depth Technical Guide to the Electronic Properties of Acenaphthene-Based Compounds. Benchchem.

- Chemical Science Blog. (2025). Themed collections. Royal Society of Chemistry.

- Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimin

- Ali, I., Ahmed, B., Barukial, P., et al. (2023). DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Physical Chemistry Research.

- Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. (2021). Natural Product Research, 35(8), 1307-1312.

- National Center for Biotechnology Inform

- Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2. (n.d.). SciSpace.

- Gotoh, N., & Nagai, Y. (1954). Acenaphthene. III. Synthesis of 5, 6-Dichloroacenaphthene. The Journal of the Society of Chemical Industry, Japan.

- Prediction of radical reaction site(s) of polycyclic aromatic hydrocarbons by atomic charge distribution calculation using the DFT method. (2025).

- Electronic states of 1,6,6a lambda4-trithiapentalene and its 2,5-dimethyl and 2,5-diphenyl derivatives. Ultraviolet-visible linear dichroism spectroscopy and time-dependent density functional theory calculations. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2245-2255.

- TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. (2021). MDPI.

- Andrew, T. L., Cox, J. R., & Swager, T. M. (2010). Synthesis, Reactivity, and Electronic Properties of 6,6-Dicyanofulvenes. The Journal of Organic Chemistry.

- DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). (2023).

- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi AppTec.

- Sun, J. L., Zeng, H., & Ni, H. G. (2013). Halogenated polycyclic aromatic hydrocarbons in the environment. Chemosphere, 90(6), 1751-1759.

- DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2021).

- MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. (n.d.). Semantic Scholar.

- Ashenhurst, J. (2018). HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. Halogenated polycyclic aromatic hydrocarbons in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH) [physchemres.org]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Acenaphthene. III. Synthesis of 5, [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Electronic states of 1,6,6a lambda4-trithiapentalene and its 2,5-dimethyl and 2,5-diphenyl derivatives. Ultraviolet-visible linear dichroism spectroscopy and time-dependent density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. welab.chem.umass.edu [welab.chem.umass.edu]

- 15. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Crystallographic Analysis of 5,6-Dichloroacenaphthene: A Technical Guide for Structural Elucidation

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5,6-dichloroacenaphthene, a halogenated polycyclic aromatic hydrocarbon of interest in materials science and drug development. While a definitive public crystal structure is not yet available, this document outlines the essential methodologies, from synthesis to advanced structural analysis, that would be employed in its determination. By synthesizing established protocols for related acenaphthene derivatives with foundational crystallographic principles, this guide serves as a robust roadmap for researchers undertaking the structural elucidation of this and similar compounds. We will explore the causality behind key experimental choices, from solvent selection in crystallization to the interpretation of intermolecular interactions, thereby providing a self-validating system for obtaining and analyzing the crystal structure of this compound.

Introduction: The Significance of Structural Elucidation

The substitution of chlorine atoms onto the acenaphthene scaffold at the 5 and 6 positions is anticipated to significantly modulate its electronic and steric properties. Understanding the precise three-dimensional arrangement of atoms within a single crystal is paramount for predicting and tuning its solid-state behavior. Crystal structure analysis provides invaluable data on molecular geometry, intermolecular interactions, and packing efficiency, which are critical determinants of a compound's physical and chemical properties, including solubility, melting point, and charge transport characteristics. This guide presents a prospective analysis, detailing the necessary steps to achieve a comprehensive understanding of the crystal structure of this compound.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to crystal structure determination begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound has been previously reported and serves as our starting point[1]. The established synthetic route provides a reliable method for obtaining the necessary starting material for crystallization studies. A general outline of a plausible synthetic approach is the direct chlorination of acenaphthene.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve acenaphthene in a suitable chlorinated solvent (e.g., carbon tetrachloride).

-

Chlorination: While stirring, bubble chlorine gas through the solution. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Single-Crystal Growth: The Art and Science of Nucleation

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis. The choice of crystallization technique and solvent is critical and often determined empirically. For acenaphthene derivatives, slow evaporation and solvent diffusion methods have proven effective[2][3][4][5].

Table 1: Common Crystallization Techniques for Acenaphthene Derivatives

| Crystallization Technique | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[5] | The rate of evaporation is crucial; slower rates generally yield better crystals. The choice of solvent is paramount. |

| Solvent Diffusion (Layering) | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution induces crystallization.[4][5] | The choice of solvent/anti-solvent pair is critical. The interface between the two solvents should be undisturbed. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.[4] | This method is well-suited for small quantities of material and allows for fine control over the rate of crystallization. |

Rationale for Solvent Selection: The ideal solvent for crystallization should exhibit moderate solubility for the compound of interest, with solubility decreasing significantly with a change in a physical parameter (e.g., temperature, solvent composition). For non-polar molecules like this compound, solvents such as ethanol, dichloromethane, and pentane are good starting points for screening.[6]

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.

Data Collection and Processing

The single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. These initial positions are then refined using least-squares methods to obtain the final, accurate crystal structure.

Prospective Structural Analysis of this compound

While the precise crystallographic data for this compound is not yet publicly available, we can predict key structural features based on the known structure of acenaphthene and the influence of the chloro substituents.

Molecular Geometry

The acenaphthene core is expected to be largely planar.[7] The introduction of chlorine atoms at the 5 and 6 positions will likely induce minor distortions in the aromatic rings due to steric and electronic effects.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)